1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a chemical compound that integrates a dimethylaminophenyl group, a furan ring, and a pyrazole moiety
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally starts with the construction of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The presence of a furan ring is typically introduced via palladium-catalyzed coupling reactions, while the dimethylaminophenyl group is often incorporated using Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production may involve optimized and scalable reactions such as continuous flow chemistry for enhanced yield and purity. High-pressure reactors and automated systems could be employed to maintain consistent reaction conditions.
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: The furanyl ring and the pyrazole moiety can be oxidized under suitable conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions typically target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: Manganese dioxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for introducing alkyl groups onto the dimethylamino moiety.
Major Products Formed from These Reactions
Oxidized products like epoxides.
Reduced alcohols.
Substituted dimethylaminophenyl derivatives.
In Chemistry
This compound is valuable in organic synthesis due to its potential as a building block for more complex molecules.
In Biology and Medicine
Its diverse functional groups make it a candidate for drug development, particularly in targeting neurological pathways owing to the presence of the dimethylamino group.
In Industry
The compound's stable structure and reactivity profile make it useful in the development of new materials, potentially in polymers and other advanced materials.
Mechanism of Action
The specific mechanism of action would depend on the application. In a biological context, the dimethylamino group could engage in interactions with various biological targets, affecting neurotransmitter activity or enzyme function. The furanyl and pyrazole rings can interact with proteins or nucleic acids, altering their function.
Similar Compounds
1-(5-phenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the dimethylamino group.
1-(5-(4-methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Replaces the dimethylamino group with a methoxy group.
Highlighting Its Uniqueness
What sets 1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one apart is the combination of its functional groups, providing a versatile framework for synthetic and biological applications. The dimethylamino group, in particular, enhances its potential for biological activity, especially in drug development.
This unique blend of characteristics ensures the compound stands out in its ability to serve as a versatile tool in chemical, biological, and industrial research.
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-18(22)21-16(12-15(19-21)17-6-5-11-23-17)13-7-9-14(10-8-13)20(2)3/h5-11,16H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQXWVOZPMSIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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